N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13-4-2-3-11(7-13)8-15(18)16-9-14(17)12-5-6-20-10-12/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNAEZMZAOVFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-Benzyl-N-(furan-2-ylmethyl)acetamide ()
- Structure : Contains a benzyl group and furan-2-ylmethyl substituent on the acetamide nitrogen.
- Synthesis : Achieved ≥93% yield using acetic anhydride, highlighting efficient acylation methodologies .
N-(2-Chlorophenyl)-2-(3-methoxyphenyl)acetamide (13b, )
- Structure : Shares the 2-(3-methoxyphenyl)acetamide core but substitutes the N-position with 2-chlorophenyl.
- Key Difference : The chlorophenyl group increases lipophilicity, whereas the target’s hydroxyethyl-furan may improve aqueous solubility.
2-(3-Fluoro-4-methoxyphenyl)-N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)-2-methoxyethyl)acetamide (5d, )
- Structure : Features a complex N-substituent with fluorinated alkoxy groups and a 3-methoxyphenyl moiety.
- Key Difference : The target compound’s furan ring may alter electronic effects compared to fluorinated alkoxy chains, influencing receptor affinity.
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30, )
- Structure : Integrates a rhodanine-3-acetic acid scaffold with a 3-methoxyphenyl acetamide.
- Activity : Demonstrated anticancer activity, underscoring the versatility of the acetamide scaffold in drug discovery .
- Key Difference: The rhodanine core introduces a thioxothiazolidinone ring, which is absent in the target compound but highlights the role of heterocycles in bioactivity.
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
- Analogs in exhibited characteristic $ ^1H $-NMR shifts for methoxy (~3.8 ppm) and aromatic protons (~6.7–7.5 ppm), which align with the target’s expected spectra .
Q & A
Q. What are the optimal synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 3-methoxyphenylacetic acid derivatives with furan-containing hydroxyethylamine intermediates. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acids for amide bond formation . Solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C), and reaction time (12–24 hours) are critical for achieving >80% yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : H and C NMR confirm the furan (δ 6.2–7.4 ppm) and methoxyphenyl (δ 3.8 ppm for OCH) moieties .
- IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (hydroxyethyl -OH) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 330.1442 (calculated for CHNO) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given structural similarities to bioactive acetamides .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Solubility studies : Measure logP via HPLC to predict bioavailability; the hydroxyethyl group may enhance aqueous solubility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and electron density distribution, identifying reactive sites like the furan ring for electrophilic interactions . Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) reveals hydrogen bonding between the methoxyphenyl group and Arg120, suggesting anti-inflammatory potential .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC before assays .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural analogs : Compare with derivatives (e.g., replacing furan-3-yl with thiophene) to isolate structure-activity relationships (SAR) .
Q. What strategies improve metabolic stability for in vivo studies?
- Isotope labeling : Incorporate C in the acetamide group to track metabolic pathways .
- Prodrug modification : Protect the hydroxyethyl group with acetyl to reduce first-pass metabolism .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
Q. How does the compound’s conformational flexibility impact its pharmacological profile?
Rotatable bonds in the hydroxyethyl linker allow multiple binding modes. Use molecular dynamics simulations (GROMACS) to analyze dominant conformers in aqueous vs. lipid environments. Rigid analogs (e.g., cyclized derivatives) can test flexibility-activity correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
